2-(3,4-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide -

2-(3,4-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide

Catalog Number: EVT-4590521
CAS Number:
Molecular Formula: C22H29N3O2
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is a 3,4-pyridinedicarboximide derivative that has been investigated for its potential analgesic properties. [] Studies have focused on developing analytical methods, such as HPLC and TLC, for determining its purity and evaluating its stability under different pH and temperature conditions. [, , ] Research has shown that the compound exhibits instability, particularly in acidic and alkaline environments, due to the imide group. [, , ]

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is another 3,4-pyridinedicarboximide derivative, structurally similar to the previous compound but with an ethoxy group instead of methoxy. [] It has also been studied for its analgesic activity. [] Research on this compound has focused on developing HPLC methods for its quantitative determination and understanding its degradation mechanism. []

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone dihydrochloride)

  • Compound Description: Eprazinone dihydrochloride is a pharmaceutical compound with the piperazine ring adopting a chair conformation. [] The crystal structure of this compound has been studied, revealing its extended conformation and hydrogen bonding patterns. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    • Compound Description: Taranabant is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist that was investigated for treating obesity. [] Despite its efficacy, it was withdrawn from clinical development due to adverse psychiatric effects. [] Structural studies, including X-ray crystallography, NMR spectroscopy, and computational modeling, have been conducted to understand its binding mode to CB1R. []

    (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

    • Compound Description: BN 80933 is a dual-action neuroprotective agent that combines neuronal nitric oxide synthase (nNOS) inhibition with antioxidant properties. [] It has demonstrated efficacy in reducing brain ischemic injury in experimental models of stroke, suggesting its potential as a therapeutic agent. []

    N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

    • Compound Description: This compound is a radiolabeled positron emission tomography (PET) tracer designed for imaging cannabinoid-1 receptors (CB1R) in the brain. [] Its development aimed to provide a tool for studying CB1R distribution and function in vivo. []

    4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide (Imatinib Mesylate)

    • Compound Description: Imatinib mesylate, commonly known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML). [, , ] It functions by blocking the activity of the BCR-ABL tyrosine kinase, a protein that promotes the growth of CML cells. [, , ] Various salt forms and crystalline modifications of Imatinib mesylate have been investigated to optimize its pharmaceutical properties, such as solubility, stability, and bioavailability. [, , ]

    N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

    • Compound Description: BP897 is a D3 dopamine receptor partial agonist that has been investigated as a potential treatment for levodopa-induced dyskinesias (LIDs) in Parkinson's disease. [] While it demonstrated some efficacy in reducing LIDs in certain primate models, its clinical utility was limited due to a simultaneous decrease in the antiparkinsonian effects of levodopa. []

    1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate (OPC-14523)

    • Compound Description: OPC-14523 is a dual σ and 5-HT1A receptor agonist with potential antidepressant properties. [, , ] It has shown efficacy in preclinical models of depression by increasing acetylcholine release in the hippocampus, suggesting its potential as a novel therapeutic agent for cognitive disorders. [, , ]

    3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

    • Compound Description: HP236 is an atypical antipsychotic agent that has undergone extensive metabolic studies in rats. [] These studies revealed multiple metabolic pathways, including thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation. []

    Properties

    Product Name

    2-(3,4-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide

    IUPAC Name

    2-(3,4-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

    Molecular Formula

    C22H29N3O2

    Molecular Weight

    367.5 g/mol

    InChI

    InChI=1S/C22H29N3O2/c1-16-5-10-21(15-17(16)2)27-18(3)22(26)23-19-6-8-20(9-7-19)25-13-11-24(4)12-14-25/h5-10,15,18H,11-14H2,1-4H3,(H,23,26)

    InChI Key

    CBNCUOYMUILNLP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.